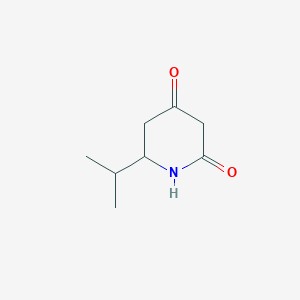
1-(3-Iodo-4-methylphenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodo-4-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14INO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-4-methylphenyl)piperidin-2-one typically involves the iodination of a piperidine derivative. One common method includes the reaction of 4-methylphenylpiperidin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Iodo-4-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperidin-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodo-4-methylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Iodo-4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromo-4-methylphenyl)piperidin-2-one
- 1-(3-Chloro-4-methylphenyl)piperidin-2-one
- 1-(3-Fluoro-4-methylphenyl)piperidin-2-one
Uniqueness
1-(3-Iodo-4-methylphenyl)piperidin-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Eigenschaften
Molekularformel |
C12H14INO |
|---|---|
Molekulargewicht |
315.15 g/mol |
IUPAC-Name |
1-(3-iodo-4-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H14INO/c1-9-5-6-10(8-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
JQEFDEFQTANKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCCCC2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)



![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)
![1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)




